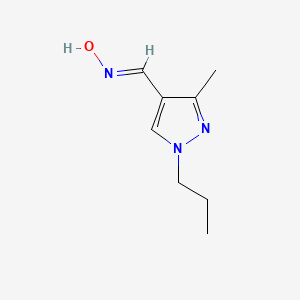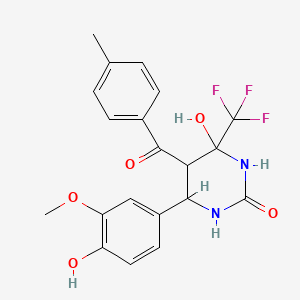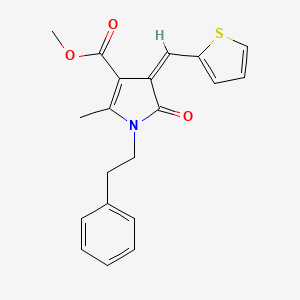![molecular formula C23H20ClN3O6S B11639288 Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11639288.png)
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-[(3-chloro-2-méthylphényl)carbamoyl]-4-méthyl-2-{[(3-nitrophényl)carbonyl]amino}thiophène-3-carboxylate d’éthyle est un composé organique complexe doté d’une structure unique qui combine divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-[(3-chloro-2-méthylphényl)carbamoyl]-4-méthyl-2-{[(3-nitrophényl)carbonyl]amino}thiophène-3-carboxylate d’éthyle implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Le processus commence souvent par la préparation du cycle thiophène, suivie de l’introduction des groupes carbamoyle et carbonyle. Des réactifs et des catalyseurs spécifiques sont utilisés pour faciliter ces réactions, et les conditions doivent être soigneusement contrôlées pour garantir l’obtention du produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réactions à grande échelle utilisant des équipements automatisés. Le processus serait optimisé pour l’efficacité et le rendement, en tenant compte de la sécurité et de l’impact environnemental. Des techniques telles que la synthèse en flux continu et le criblage à haut débit peuvent être utilisées pour rationaliser la production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-[(3-chloro-2-méthylphényl)carbamoyl]-4-méthyl-2-{[(3-nitrophényl)carbonyl]amino}thiophène-3-carboxylate d’éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits, selon les conditions et les réactifs utilisés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à la formation de nouveaux composés.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions, telles que la température, le solvant et le pH, doivent être soigneusement contrôlées pour obtenir le résultat souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
Le 5-[(3-chloro-2-méthylphényl)carbamoyl]-4-méthyl-2-{[(3-nitrophényl)carbonyl]amino}thiophène-3-carboxylate d’éthyle a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique, la liaison aux protéines et les voies de signalisation cellulaire.
Industrie : Il peut être utilisé dans la production de produits chimiques de spécialité, de science des matériaux et d’autres applications industrielles.
Applications De Recherche Scientifique
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
Le mécanisme par lequel le 5-[(3-chloro-2-méthylphényl)carbamoyl]-4-méthyl-2-{[(3-nitrophényl)carbonyl]amino}thiophène-3-carboxylate d’éthyle exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines, conduisant à des changements dans les processus cellulaires et les voies de signalisation. Le mécanisme exact dépendrait de l’application et du contexte spécifiques dans lesquels le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d’autres dérivés du thiophène et des molécules contenant des carbamoyles. Des exemples pourraient inclure :
- 5-[(3-chlorophényl)carbamoyl]-4-méthyl-2-{[(3-nitrophényl)carbonyl]amino}thiophène-3-carboxylate d’éthyle
- 5-[(2-méthylphényl)carbamoyl]-4-méthyl-2-{[(3-nitrophényl)carbonyl]amino}thiophène-3-carboxylate d’éthyle
Unicité
Ce qui distingue le 5-[(3-chloro-2-méthylphényl)carbamoyl]-4-méthyl-2-{[(3-nitrophényl)carbonyl]amino}thiophène-3-carboxylate d’éthyle, c’est sa combinaison spécifique de groupes fonctionnels et les propriétés chimiques qui en résultent. Cette structure unique lui permet de participer à une variété de réactions et le rend approprié pour diverses applications en recherche et dans l’industrie.
Propriétés
Formule moléculaire |
C23H20ClN3O6S |
|---|---|
Poids moléculaire |
501.9 g/mol |
Nom IUPAC |
ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H20ClN3O6S/c1-4-33-23(30)18-13(3)19(21(29)25-17-10-6-9-16(24)12(17)2)34-22(18)26-20(28)14-7-5-8-15(11-14)27(31)32/h5-11H,4H2,1-3H3,(H,25,29)(H,26,28) |
Clé InChI |
UXWSEEFHDBSFKT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11639209.png)
![3-(2-methoxyphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11639219.png)
![2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639221.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639230.png)
![(5-bromo-2-ethoxy-4-{(Z)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11639237.png)
![3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639244.png)

![Ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639249.png)
![3-[(2E)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)quinolin-1(2H)-yl]propane-1-sulfonic acid](/img/structure/B11639254.png)


![5-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B11639276.png)
![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11639287.png)
